4-Phenyl-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,2-oxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in ionic liquids .
Industrial Production Methods: Industrial production of oxazole derivatives, including this compound, often employs continuous flow synthesis techniques. These methods enhance safety and efficiency by minimizing the handling of hazardous reagents and allowing for better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions at the phenyl ring, facilitated by the electron-donating effect of the oxazole ring.
Common Reagents and Conditions:
Oxidation: MnO₂, DBU, bromotrichloromethane.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Conversion to more aromatic oxazole derivatives.
Substitution: Formation of substituted phenyl oxazole derivatives.
Scientific Research Applications
4-Phenyl-1,2-oxazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2-oxazole-5-carboxylic acid involves its interaction with various molecular targets. The compound’s oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Isoxazole: An isomer with the nitrogen and oxygen atoms in different positions, exhibiting distinct chemical properties.
Oxadiazole: Contains an additional nitrogen atom, leading to different reactivity and applications.
Uniqueness: 4-Phenyl-1,2-oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing molecules with tailored biological activities and material properties .
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-phenyl-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-8(6-11-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) |
InChI Key |
QCASXVYSZVZXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.